16beta-Acetoxy-20,24-dimethyl-12,24-dioxo-25-norscalarane
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Overview
Description
16beta-Acetoxy-20,24-dimethyl-12,24-dioxo-25-norscalarane is a natural product found in Phyllospongia papyracea with data available.
Scientific Research Applications
Isolation from Natural Sources
16beta-Acetoxy-20,24-dimethyl-12,24-dioxo-25-norscalarane is a natural scalarane isolated from marine sponges. For instance, it was isolated from the Madagascaran sponge Phyllospongia madagascarensis, along with other scalaranes and sesterterpenoids, highlighting its natural occurrence in marine ecosystems (Ponomarenko, Kalinovsky, & Stonik, 2004).
Cytotoxic Activities
Research indicates that compounds similar to this compound have been tested for cytotoxic activities against various human cancer cell lines. The studies often focus on marine-derived scalaranes and their potential in cancer therapy (Hassan et al., 2015).
Inhibition of Protease Activity
Scalarane-based sesterterpenoids, which include structures similar to this compound, have been studied for their ability to inhibit RCE-protease activity. This suggests potential therapeutic applications in areas where protease activity is a key factor (Williams et al., 2009).
Properties
Molecular Formula |
C28H44O4 |
---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
[(2S,3S,4aS,4bR,6aS,7S,10aS,10bR,12aR)-2-acetyl-7-ethyl-4b,7,10a,12a-tetramethyl-12-oxo-2,3,4,4a,5,6,6a,8,9,10,10b,11-dodecahydro-1H-chrysen-3-yl] acetate |
InChI |
InChI=1S/C28H44O4/c1-8-25(4)11-9-12-26(5)21(25)10-13-27(6)22-14-20(32-18(3)30)19(17(2)29)16-28(22,7)24(31)15-23(26)27/h19-23H,8-16H2,1-7H3/t19-,20+,21+,22+,23-,25+,26+,27+,28-/m1/s1 |
InChI Key |
MCJSEGKFHTYQEN-JIWMTLMISA-N |
Isomeric SMILES |
CC[C@]1(CCC[C@]2([C@H]1CC[C@@]3([C@@H]2CC(=O)[C@]4([C@H]3C[C@@H]([C@H](C4)C(=O)C)OC(=O)C)C)C)C)C |
Canonical SMILES |
CCC1(CCCC2(C1CCC3(C2CC(=O)C4(C3CC(C(C4)C(=O)C)OC(=O)C)C)C)C)C |
Synonyms |
16beta-acetoxy-20,24-dimethyl-12,24-dioxo-25-norscalarane ADDNS cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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